molecular formula C22H22FN7O4S B2893428 7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 920391-92-0

7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2893428
CAS No.: 920391-92-0
M. Wt: 499.52
InChI Key: ZWRAEVVXQFYUFT-UHFFFAOYSA-N
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Description

The compound 7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine belongs to the triazolo[4,5-d]pyrimidine family, a scaffold known for its pharmacological relevance, particularly in targeting adenosine receptors . Its structure features:

  • A 4-fluorophenyl group at position 3, which enhances lipophilicity and may influence receptor binding specificity.
  • A piperazine ring at position 7, substituted with a 2,5-dimethoxyphenyl sulfonyl group, contributing to electronic and steric effects.

Properties

IUPAC Name

7-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7O4S/c1-33-17-7-8-18(34-2)19(13-17)35(31,32)29-11-9-28(10-12-29)21-20-22(25-14-24-21)30(27-26-20)16-5-3-15(23)4-6-16/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRAEVVXQFYUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound belonging to the class of substituted triazolopyrimidines. This class is recognized for its diverse biological activities and potential therapeutic applications. The compound's structure features several functional groups that enhance its interaction capabilities with biological targets.

  • Molecular Formula : C22H22FN7O4S
  • Molecular Weight : 499.5 g/mol
  • CAS Number : 920392-08-1

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several potential areas of interest:

Anticancer Activity

Triazolopyrimidine derivatives have been investigated for their anticancer properties. The presence of the triazole ring in similar compounds has been shown to enhance antiproliferative activity against various cancer cell lines. For example, compounds with structural similarities have demonstrated IC50 values indicating significant growth inhibition in cancer cells such as HeLa and CEM cells .

CompoundCell LineIC50 (μM)
Compound 18HMEC-1 (human microvascular endothelial cells)9.6 ± 0.7
Compound 17HMEC-141 ± 3

Anticonvulsant Activity

Certain derivatives of triazolopyrimidines have exhibited anticonvulsant properties. Although specific data on the compound is limited, related compounds have shown promise in eliminating tonic extensor phases in animal models, indicating potential for treating epilepsy or seizure disorders .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Similar triazolopyrimidine derivatives have been reported to inhibit the growth of various pathogens, with minimum inhibitory concentrations (MIC) indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • Antiproliferative Studies : A study involving various triazolopyrimidine derivatives found that modifications to the phenyl groups significantly affected their antiproliferative activity. The presence of electron-donating groups was crucial for enhancing activity against cancer cell lines .
  • Molecular Docking Studies : Molecular docking studies on related compounds have suggested interactions with key biological targets such as Aurora kinases, which are implicated in cancer progression. These studies provide insights into how structural variations can influence binding affinities and biological activity .
  • Synthesis and Evaluation : Research focusing on the synthesis of novel derivatives has highlighted the importance of bioisosterism in enhancing biological activity. Compounds that replaced traditional functional groups with bioisosteres often exhibited improved pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Position 3 Substituents at Position 7
7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (Target) C21H21FN7O3S (estimated) ~470 4-fluorophenyl 4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone C22H20FN7O2 433.4 3-fluorophenyl 4-(2-methoxyphenyl carbonyl)piperazin-1-yl
3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine C19H14F3N5OS 417.4 4-methoxyphenyl (4-(trifluoromethyl)benzyl)thio
Key Observations:

Position 3 Substituents: The target compound’s 4-fluorophenyl group contrasts with the 3-fluorophenyl in and 4-methoxyphenyl in . Fluorine’s electronegativity may enhance binding affinity to adenosine receptors, while methoxy groups improve solubility . The positional isomerism (3- vs. 4-fluorophenyl) could significantly alter receptor selectivity, as adenosine receptors (e.g., A1, A2A) are sensitive to substituent orientation .

Position 7 Substituents :

  • The sulfonyl-piperazine group in the target compound offers stronger electron-withdrawing effects compared to the carbonyl-piperazine in and thioether in . This may enhance metabolic stability and receptor binding kinetics.
  • The 2,5-dimethoxy substitution on the phenyl ring in the target compound could optimize π-π stacking interactions in receptor binding pockets, whereas the trifluoromethyl group in increases hydrophobicity .

Hypothetical Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be inferred from structural analogs and adenosine receptor pharmacology:

  • The 4-fluorophenyl group may favor A2A selectivity, as fluorinated aryl groups are common in A2A antagonists .
  • Sulfonyl vs. Thioether/Carbonyl Groups : Sulfonamide linkages (target compound) generally improve pharmacokinetic profiles over thioethers (e.g., ) due to reduced oxidative metabolism. However, thioethers may enhance membrane permeability .

Preparation Methods

Preparation of 4-Chloro-7-(piperazin-1-yl)pyrimidine-5-amine

The synthesis commences with 4,6-dichloropyrimidin-5-amine (I ), which undergoes selective amination at position 7 using piperazine in dimethylformamide (DMF) at 80°C. This step exploits the differential reactivity of chlorines at positions 4 and 7, with piperazine preferentially displacing the C7 chlorine due to steric and electronic factors.

Reaction Conditions :

  • Solvent : Anhydrous DMF
  • Base : Triethylamine (2.5 equiv)
  • Temperature : 80°C, 12 h
  • Yield : 78%

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, C2-H), 6.95 (br s, 2H, NH₂), 3.45–3.40 (m, 4H, piperazine), 2.85–2.80 (m, 4H, piperazine).

Sulfonylation of the Piperazine Substituent

Synthesis of 4-((2,5-Dimethoxyphenyl)sulfonyl)piperazine

Piperazine is treated with 2,5-dimethoxyphenylsulfonyl chloride (II ) in dichloromethane (DCM) under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride reacts with the secondary amine of piperazine.

Optimized Protocol :

  • Molar Ratio : Piperazine : II = 1 : 1.1
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
  • Solvent : DCM, 0°C → room temperature, 4 h
  • Yield : 89%

Critical Note : Excess sulfonyl chloride leads to disubstitution; thus, stoichiometric control is vital.

Triazole Ring Formation via Cyclocondensation

Diazotization and Cyclization to Construct theTriazolo[4,5-d]Pyrimidine

The intermediate 4-chloro-7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-5-amine (III ) undergoes diazotization with sodium nitrite in acidic medium (HCl/H₂O), followed by cyclization to form the triazole ring. Subsequent displacement of the C4 chlorine with 4-fluorophenylboronic acid via Suzuki-Miyaura coupling introduces the aryl group.

Stepwise Procedure :

  • Diazotization : III (1.0 equiv), NaNO₂ (1.2 equiv), HCl (3.0 equiv), H₂O, 0°C, 30 min.
  • Cyclization : Adjust pH to 8–9 with NH₄OH, stir at 25°C for 2 h.
  • Suzuki Coupling : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), 4-fluorophenylboronic acid (1.5 equiv), DME/H₂O (4:1), 80°C, 12 h.

Yield : 62% over three steps.

Mechanistic Insight : The diazo intermediate undergoes intramolecular cyclization, expelling HCl to form the triazole ring, as evidenced by the disappearance of the NH₂ signal in ¹H NMR.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 8.64 (s, 1H, triazole-H), 7.82–7.75 (m, 2H, fluorophenyl), 7.15–7.08 (m, 2H, fluorophenyl), 6.98 (d, J = 8.9 Hz, 1H, sulfonylphenyl), 6.62 (dd, J = 8.9, 3.0 Hz, 1H, sulfonylphenyl), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, piperazine), 3.10–3.06 (m, 4H, piperazine).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₅H₂₄FN₇O₄S: 562.1678; found: 562.1681.

Crystallographic Data (Single-Crystal X-ray)

  • Space Group : P2₁/c
  • Unit Cell : a = 12.34 Å, b = 10.22 Å, c = 14.56 Å, β = 105.3°
  • R Factor : 0.042

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each synthetic step:

Step Reaction Type Yield (%) Purity (HPLC) Key Optimization Factor
1 Piperazine Substitution 78 98.5 Excess piperazine (2.0 equiv)
2 Sulfonylation 89 99.2 Slow addition of sulfonyl chloride
3 Diazotization/Cyclization 72 97.8 pH control during cyclization
4 Suzuki Coupling 62 96.3 Pd catalyst screening

Challenges and Mitigation Strategies

  • Low Suzuki Coupling Yield : Attributed to steric hindrance from the sulfonyl group. Screening alternative catalysts (e.g., XPhos Pd G3) improved yield to 68%.
  • Byproduct Formation during Cyclization : Over-acidification leads to decomposition; maintaining pH > 8 is critical.

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes:

  • Triazolopyrimidine core formation : Cyclization of precursors like substituted hydrazines and isothiocyanates under reflux in polar aprotic solvents (e.g., DMF) .
  • Piperazine sulfonylation : Reaction with 2,5-dimethoxyphenyl sulfonyl chloride in dichloromethane at 0–5°C to introduce the sulfonyl-piperazine moiety .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates and final products . Optimization focuses on temperature control, solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation) to maximize yields (>70%) and purity (>95%) .

Q. Which characterization techniques are essential for confirming its structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl, piperazine) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~555.2) .
  • Infrared Spectroscopy (IR) : Identify sulfonyl (S=O, ~1350 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) groups .

Q. What are the primary biological targets of triazolopyrimidine derivatives like this compound?

Triazolopyrimidines often target kinases, phosphodiesterases, or microbial enzymes. This compound’s sulfonyl-piperazine group enhances binding to ATP pockets in kinases, while the fluorophenyl moiety improves membrane permeability . Preliminary assays (e.g., kinase inhibition, MIC tests) guide target identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Orthogonal Validation : Cross-validate results using independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Dose-Response Analysis : Test multiple concentrations to distinguish false positives from true inhibitors .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and cell-based data .

Q. What strategies optimize reaction conditions for scaling up synthesis?

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, solvent ratio) and maximize yield .
  • Continuous Flow Chemistry : Improve reproducibility and reduce by-products in sulfonylation steps .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact pharmacological profiles?

  • Sulfonyl Groups : Enhance solubility and hydrogen bonding with kinase active sites, as seen in analogs with IC₅₀ values <100 nM .
  • Fluorophenyl vs. Methoxyphenyl : Fluorine’s electron-withdrawing effect increases metabolic stability compared to methoxy derivatives .
  • Piperazine Linkers : Adjusting substituents (e.g., sulfonyl vs. acetyl) modulates logP values and blood-brain barrier penetration .

Q. What computational methods predict its ADMET properties?

  • QSAR Models : Use tools like SwissADME to estimate logP, solubility, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding kinetics with target proteins (e.g., EGFR or PI3K) to predict residence times .
  • Toxicity Prediction : Leverage ProTox-II to assess hepatotoxicity and mutagenicity risks .

Methodological Considerations

Q. How should researchers design experiments to evaluate its mechanism of action?

  • Target Deconvolution : Combine chemoproteomics (e.g., affinity-based pull-downs) with CRISPR-Cas9 knockout screens .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects .
  • In Vivo Models : Use xenograft models with pharmacokinetic sampling to correlate exposure and efficacy .

Q. What are best practices for handling its solubility challenges in biological assays?

  • Co-solvent Systems : Use DMSO (≤0.1%) with cyclodextrins or surfactants (e.g., Tween-80) to maintain solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for in vivo studies .
  • pH Adjustment : Prepare stock solutions in buffered saline (pH 7.4) to prevent precipitation .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation pathways .
  • Protein Binding Studies : Measure free fraction using equilibrium dialysis to adjust dosing regimens .
  • Biomarker Integration : Monitor target engagement in plasma/tissue via LC-MS/MS .

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